molecular formula C17H13N3O2 B4652978 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No. B4652978
M. Wt: 291.30 g/mol
InChI Key: QOTONXFMGQZUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one exhibits a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the activity of certain enzymes in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one in lab experiments include its unique chemical structure, its wide range of biological activities, and its potential applications in the field of medicinal chemistry. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one. These include studying the compound's potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Additionally, further studies are needed to fully understand the compound's mechanism of action and to develop more effective synthesis methods.

Scientific Research Applications

2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.

properties

IUPAC Name

2-(2-methoxyphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-15-9-5-2-6-11(15)13-10-16(21)20-14-8-4-3-7-12(14)18-17(20)19-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTONXFMGQZUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 3
2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 4
2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 5
2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 6
2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

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